REACTION_CXSMILES
|
[CH3:1][C:2]([NH:14]C(=O)C)([CH3:13])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1.[ClH:18]>O>[ClH:18].[ClH:18].[CH3:12][N:10]([CH3:11])[C:7]1[CH:8]=[CH:9][C:4]([CH2:3][C:2]([NH2:14])([CH3:13])[CH3:1])=[CH:5][CH:6]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC=C(C=C1)N(C)C)(C)NC(C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution is then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized twice from methanol isopropyl ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.CN(C1=CC=C(CC(C)(C)N)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |